molecular formula C10H10ClF2IO B14063967 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-iodobenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-iodobenzene

Katalognummer: B14063967
Molekulargewicht: 346.54 g/mol
InChI-Schlüssel: SLOFSZAYICTHRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of the iodine atom onto the benzene ring.

    Alkylation: Attachment of the chloropropyl group to the benzene ring.

    Methoxylation: Introduction of the difluoromethoxy group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated control systems to monitor and adjust reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (for halogen exchange) or Grignard reagents (for alkylation).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-iodobenzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene

Uniqueness

1-(3-Chloropropyl)-2-(difluoromethoxy)-6-iodobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C10H10ClF2IO

Molekulargewicht

346.54 g/mol

IUPAC-Name

2-(3-chloropropyl)-1-(difluoromethoxy)-3-iodobenzene

InChI

InChI=1S/C10H10ClF2IO/c11-6-2-3-7-8(14)4-1-5-9(7)15-10(12)13/h1,4-5,10H,2-3,6H2

InChI-Schlüssel

SLOFSZAYICTHRI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)I)CCCCl)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.